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Introduction
Fatty Acid Desaturase 3 (FADS3) is a crucial enzyme in lipid metabolism, recently identified as

a Δ14Z sphingoid base desaturase.[1][2][3][4] This discovery has unveiled its role in the

diversification of sphingolipid structures, particularly in the formation of long-chain bases

(LCBs) containing a Δ14Z double bond. FADS3 catalyzes the conversion of sphingosine

(d18:1) to sphingadienine (d18:2) and, significantly, the conversion of the atypical cytotoxic 1-

deoxysphinganine (m18:0) to 1-deoxysphingosine (m18:1), also known as Sphingosine
(d18:1(14Z)).[1][2][3] The accumulation of certain sphingolipid metabolites is implicated in

various pathological conditions, making the monitoring of enzymes like FADS3 a critical area of

research for drug development and diagnostics. This application note provides detailed

protocols for monitoring FADS3 activity by quantifying its product, Sphingosine (d18:1(14Z)),
using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle
The activity of FADS3 can be indirectly monitored by measuring the levels of its specific

products. FADS3 introduces a cis double bond at the Δ14 position of the sphingoid base

backbone.[5][6] Therefore, an increase in the concentration of Sphingosine (d18:1(14Z)) or

the ratio of d18:2/d18:1 sphingolipids can be directly correlated with FADS3 activity.[1][2] This

application note outlines methods for cell culture and manipulation of FADS3 expression, lipid

extraction, and subsequent quantification of Sphingosine (d18:1(14Z)) by LC-MS/MS.
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Data Presentation
The following tables summarize expected quantitative outcomes from experiments designed to

monitor FADS3 activity.

Table 1: Relative Levels of Sphingosine (d18:1(14Z)) in HEK293 Cells with Modulated FADS3

Expression.

Cell Line Treatment
Relative Sphingosine
(d18:1(14Z)) Levels
(Normalized to Control)

Wild-Type HEK293 None (Control) 1.0

HEK293 FADS3 Overexpression > 5.0

HEK293 FADS3 Knockdown (siRNA) < 0.5

Table 2: Effect of FADS3 Overexpression on Sphingolipid Profile in HEK293 Cells. Data shows

a significant increase in the product-to-substrate ratio, indicating FADS3 activity.

Sphingolipid Ratio Wild-Type Cells
FADS3
Overexpressing
Cells

Fold Change

(d7)d18:2 / (d7)d18:1 Baseline Significantly Increased >10

Experimental Protocols
Protocol 1: Cell Culture and FADS3 Expression
Modulation
This protocol describes the culture of HEK293 cells and methods for overexpressing or

knocking down FADS3.

Materials:

HEK293 cells
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Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

FADS3 expression vector (or empty vector control)

FADS3 siRNA (or scrambled control siRNA)

Lipofectamine™ RNAiMAX or similar transfection reagent

Opti-MEM™ Reduced Serum Medium

Procedure:

Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin at 37°C in a 5% CO2 incubator.

FADS3 Overexpression:

Seed HEK293 cells in 6-well plates.

At 70-80% confluency, transfect cells with a FADS3 expression vector or an empty vector

control using a suitable transfection reagent according to the manufacturer's instructions.

Incubate for 48 hours post-transfection before harvesting for lipid extraction.

FADS3 Knockdown:

Seed HEK293 cells in 6-well plates.

Transfect cells with FADS3-specific siRNA or a scrambled control siRNA using a

transfection reagent like Lipofectamine™ RNAiMAX.

Incubate for 72 hours post-transfection, then proceed to lipid extraction.[1]

Protocol 2: Lipid Extraction from Cultured Cells
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This protocol details the extraction of sphingolipids from cultured cells for subsequent LC-

MS/MS analysis.[7]

Materials:

Phosphate Buffered Saline (PBS)

Methanol (LC-MS grade)

Chloroform (LC-MS grade)

Internal Standard (IS) solution (e.g., C17-sphingosine)

Vortex mixer

Centrifuge

Nitrogen evaporator or vacuum concentrator

Procedure:

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

Lysis and Extraction:

Add 1 mL of ice-cold methanol to each well and scrape the cells.

Transfer the cell suspension to a glass tube.

Add the internal standard solution.

Add 2 mL of chloroform.

Vortex vigorously for 2 minutes.

Phase Separation:

Add 1 mL of water and vortex for 1 minute.
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Centrifuge at 2,000 x g for 10 minutes to separate the phases.

Solvent Evaporation:

Carefully collect the lower organic phase containing the lipids into a new glass tube.

Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum

concentrator.

Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the

initial LC mobile phase for analysis.

Protocol 3: Quantification of Sphingosine (d18:1(14Z))
by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of Sphingosine
(d18:1(14Z)) using a triple quadrupole mass spectrometer.[7][8][9]

Materials:

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

High-performance liquid chromatography (HPLC) system

HILIC or C18 reverse-phase column

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate

Mobile Phase B: Acetonitrile with 0.1% formic acid

Sphingosine (d18:1(14Z)) analytical standard

Procedure:

Chromatographic Separation:

Equilibrate the column with the initial mobile phase conditions.

Inject the reconstituted lipid extract.
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Separate the lipids using a gradient elution. For a HILIC column, a typical gradient would

be from high organic to high aqueous content. For a C18 column, the gradient would be

from high aqueous to high organic.

Mass Spectrometric Detection:

Operate the mass spectrometer in positive ion mode.

Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-

product ion transitions for Sphingosine (d18:1(14Z)) and the internal standard should be

determined by direct infusion of the analytical standards.

Data Analysis:

Integrate the peak areas for Sphingosine (d18:1(14Z)) and the internal standard.

Generate a standard curve using the analytical standard.

Calculate the concentration of Sphingosine (d18:1(14Z)) in the samples by normalizing to

the internal standard and comparing to the standard curve.
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Caption: FADS3 introduces a Δ14Z double bond into sphingoid bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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